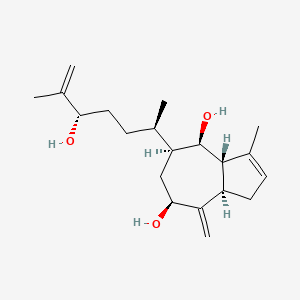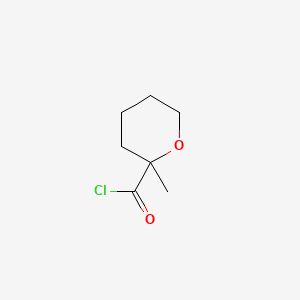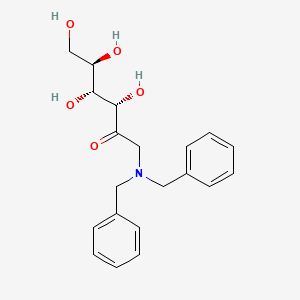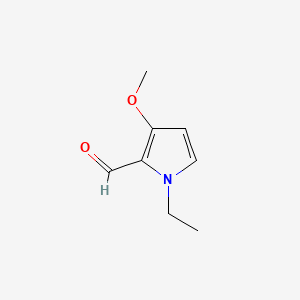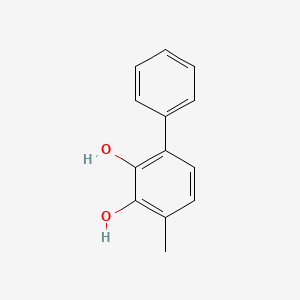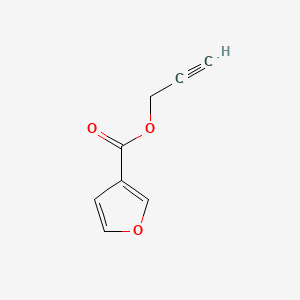
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (HEDS-β-CD) is a modified form of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. HEDS-β-CD has been extensively studied for its potential applications in various fields, including drug delivery, analytical chemistry, and environmental remediation.
Mechanism of Action
The mechanism of action of HEDS-β-CD involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the HEDS-β-CD molecule can accommodate the hydrophobic regions of the guest molecule, while the hydrophilic outer surface of the HEDS-β-CD molecule can interact with water molecules, making the complex more soluble in water. This interaction can also protect the guest molecule from degradation or chemical reactions.
Biochemical and Physiological Effects
HEDS-β-CD has been shown to have low toxicity and is generally considered safe for use in various applications. However, some studies have reported potential adverse effects, such as hemolysis and cytotoxicity, at high concentrations. Further research is needed to fully understand the biochemical and physiological effects of HEDS-β-CD.
Advantages and Limitations for Lab Experiments
The advantages of using HEDS-β-CD in lab experiments include its ability to improve the solubility, stability, and bioavailability of guest molecules, as well as its low toxicity and ease of use. However, HEDS-β-CD may not be suitable for all applications due to its limited solubility in some solvents and its potential interference with some analytical methods.
Future Directions
Future research on HEDS-β-CD could focus on developing new methods for synthesizing and modifying the molecule to improve its properties and expand its applications. Additional studies on the biochemical and physiological effects of HEDS-β-CD could also help to establish its safety for various uses. Furthermore, investigations into the use of HEDS-β-CD in environmental remediation and other fields could lead to new and innovative applications for this versatile molecule.
Synthesis Methods
The synthesis of HEDS-β-CD involves the reaction of β-cyclodextrin with tert-butyldimethylsilyl chloride and ethyl iodide in the presence of a catalyst such as potassium carbonate. The resulting product is a white powder that is soluble in water and common organic solvents.
Scientific Research Applications
HEDS-β-CD has been widely used in scientific research as a host molecule for encapsulating guest molecules. Its unique structure allows it to form inclusion complexes with a wide range of compounds, including drugs, dyes, and pesticides. These complexes can improve the solubility, stability, and bioavailability of the guest molecules, making them more effective in various applications.
properties
CAS RN |
183498-07-9 |
|---|---|
Molecular Formula |
C112H224O35Si7 |
Molecular Weight |
2327.584 |
InChI |
InChI=1S/C112H224O35Si7/c1-50-113-85-78-71(64-127-148(36,37)106(15,16)17)134-99(92(85)120-57-8)142-79-72(65-128-149(38,39)107(18,19)20)136-101(94(122-59-10)86(79)114-51-2)144-81-74(67-130-151(42,43)109(24,25)26)138-103(96(124-61-12)88(81)116-53-4)146-83-76(69-132-153(46,47)111(30,31)32)140-105(98(126-63-14)90(83)118-55-6)147-84-77(70-133-154(48,49)112(33,34)35)139-104(97(125-62-13)91(84)119-56-7)145-82-75(68-131-152(44,45)110(27,28)29)137-102(95(123-60-11)89(82)117-54-5)143-80-73(66-129-150(40,41)108(21,22)23)135-100(141-78)93(121-58-9)87(80)115-52-3/h71-105H,50-70H2,1-49H3 |
InChI Key |
YWJVRWNASWFZDF-UHFFFAOYSA-N |
SMILES |
CCOC1C2C(OC(C1OCC)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
synonyms |
6A,6B,6C,6D,6E,6F,6G-Heptakis-O-[(1,1-dimethylethyl)dimethylsilyl]-2A,2B,2C,2D,2E,2F,2G,3A,3B,3C,3D,3E,3F,3G-tetradeca-O-ethyl-β-cyclodextrin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



